![molecular formula C39H54O6 B1631978 Zamanic acid CAS No. 260393-05-3](/img/structure/B1631978.png)
Zamanic acid
Overview
Description
Zamanic acid is a potent inhibitor of glutathione reductase . It inhibits the growth of Mycobacterium tuberculosis in culture and has also been shown to have anti-inflammatory activity .
Synthesis Analysis
Zamanic acid is a natural plant triterpenoid isolated from the herbs of Plumeria obtusa . It is synthesized as a product of the plant’s metabolic processes .Molecular Structure Analysis
The molecular weight of Zamanic acid is 618.84 and its formula is C39H54O6 . The SMILES representation of its structure isCC1(C)C@@HCC[C@]2(C)[C@@]3([H])CC=C4[C@]5([H])C@@HC@HC=C6)=O)CCC@@=O)5CCC@4C@@3CC[C@@]12[H]
. Physical And Chemical Properties Analysis
Zamanic acid is a powder with a molecular weight of 618.9 g/mol and a formula of C39H54O6 . It is not classified under physical, health, or environmental hazards .Scientific Research Applications
Zamanic Acid: A Comprehensive Analysis of Scientific Research Applications
Inhibition of Glutathione Reductase: Zamanic acid has been identified as a potent inhibitor of glutathione reductase, an enzyme involved in the antioxidant defense system of cells. This inhibition can be leveraged in studies exploring oxidative stress-related diseases and the development of antioxidant therapies .
Anti-Tuberculosis Activity: Research indicates that Zamanic acid inhibits the growth of Mycobacterium tuberculosis in culture, providing a potential avenue for developing new anti-tuberculosis drugs .
Anti-Inflammatory Properties: Zamanic acid has demonstrated anti-inflammatory activity, which could be significant in the research and treatment of chronic inflammatory diseases .
Natural Plant Triterpenoid: As a natural plant triterpenoid isolated from the herbs of Plumeria obtusa, Zamanic acid’s role in plant biology and its potential applications in agriculture and horticulture could be an area of interest for further study .
Chemical Studies and Synthesis: The structure of Zamanic acid has been elucidated through spectroscopic studies, which is crucial for synthetic chemistry research, including the synthesis of analogs and derivatives with potentially enhanced biological activities .
Mechanism of Action
Target of Action
Zamanic acid primarily targets glutathione reductase , an enzyme that plays a crucial role in maintaining the balance of antioxidants in the body .
Mode of Action
Zamanic acid acts as a potent inhibitor of glutathione reductase . By inhibiting this enzyme, Zamanic acid disrupts the normal functioning of the glutathione system, which is essential for preventing oxidative damage in the body .
Biochemical Pathways
Given its role as a glutathione reductase inhibitor, it likely impacts the glutathione system, which is involved in various biochemical processes, including detoxification, immune system function, and prevention of cellular damage .
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
Zamanic acid has been shown to inhibit the growth of Mycobacterium tuberculosis in culture . Additionally, it has been reported to have anti-inflammatory activity . These effects are likely a result of its action on glutathione reductase and the subsequent disruption of the glutathione system .
Safety and Hazards
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFHUMSFIGJBU-BFDBMYDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zamanic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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